Methyltrioctylammonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

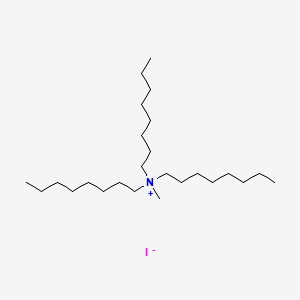

Structure

2D Structure

Properties

IUPAC Name |

methyl(trioctyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.HI/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUCTDNDAXEAOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5137-55-3 (Parent) | |

| Record name | Methyltrioctylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00957060 | |

| Record name | N-Methyl-N,N-dioctyloctan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35675-86-6 | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35675-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltrioctylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N,N-dioctyloctan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrioctylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Quaternary Ammonium Salts As Ionic Liquids in Advanced Chemical Systems

Quaternary ammonium (B1175870) salts (QAS) are a class of compounds characterized by a central nitrogen atom covalently bonded to four organic groups, resulting in a positively charged cation. nih.gov These salts, particularly those with long alkyl chains, often exhibit properties of ionic liquids (ILs), which are salts with melting points below 100°C. mdpi.com The tunability of their physical and chemical properties through the selection of different cations and anions makes them highly versatile. mdpi.com

QAS-based ionic liquids are increasingly utilized as solvents, catalysts, and electrolytes in a wide array of chemical processes. researchgate.netacs.org Their low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional volatile organic solvents. researchgate.netnih.gov The structure of the cation, particularly the length of the alkyl chains, significantly influences properties such as melting point and solubility. nih.gov

Overview of Methyltrioctylammonium Iodide S Positioning in Academic Investigations

Solvent Extraction Systems and Hydrometallurgical Applications

This compound, an ionic liquid, is gaining attention for its specialized applications in separation sciences, particularly in the realm of solvent extraction and hydrometallurgy. Its unique properties allow for highly selective separations of valuable and strategic elements, as well as the concentration of specific isotopes.

The separation of gallium (Ga³⁺) from iron (Fe³⁺) in chloride-based solutions is a significant challenge in hydrometallurgy, primarily because both metals form anionic chloridometalates, [GaCl₄]⁻ and [FeCl₄]⁻, which exhibit similar chemical behaviors. researchgate.netmdpi.comnih.gov Research has demonstrated that this compound ([MTOA][I]) can achieve a highly selective separation of these two metals. researchgate.netmdpi.com

The reduction of Fe³⁺ by iodide is confirmed through UV-Vis spectrophotometry, which shows changes in the spectral characteristics of the iron in the aqueous phase after contact with the [MTOA][I] solution. researchgate.net This selective reduction is the foundational step that allows the methyltrioctylammonium cation to then selectively extract the gallium. researchgate.netmdpi.com

While the iodide anion is busy reducing the iron, the methyltrioctylammonium ([MTOA]⁺) cation facilitates the transport of gallium. In the acidic chloride medium, gallium exists as the tetrahedral tetrachlorogallate anion, [GaCl₄]⁻. researchgate.netmdpi.com The large, hydrophobic [MTOA]⁺ cation forms a stable, charge-neutral ion pair, or supramolecular assembly, with the [GaCl₄]⁻ anion. mdpi.comresearchgate.net This assembly, represented as [MTOA][GaCl₄], is highly soluble in the organic phase (e.g., toluene), enabling the efficient transfer of gallium from the aqueous phase to the organic phase. mdpi.com

Spectroscopic evidence from ⁷¹Ga NMR confirms the presence of the [GaCl₄]⁻ species in the organic phase after extraction. researchgate.netmdpi.com The formation of this stable ion pair is the primary mechanism for phase transport, a common strategy in solvent extraction using ionic liquids. mdpi.comresearchgate.net

The acidity of the aqueous phase, specifically the concentration of hydrochloric acid (HCl), has a profound impact on the selectivity of the extraction process. researchgate.netmdpi.com Studies show that excellent selectivity for gallium over iron is achieved in a specific HCl concentration range. mdpi.com

Quantitative extraction of gallium with minimal iron co-extraction occurs at HCl concentrations between 1 and 4 M. mdpi.com Within this range, the conditions are optimal for the reduction of Fe³⁺ and the formation of the [GaCl₄]⁻ species. For example, at 2 M HCl, gallium extraction can be quantitative, while iron extraction is minimal. researchgate.netmdpi.comnih.gov However, as the HCl concentration increases above 3 M, the extraction of iron begins to rise significantly, which is likely due to a greater proportion of iron remaining as extractable [FeCl₄]⁻. mdpi.com

Below is a data table compiled from research findings that illustrates the effect of HCl concentration on the extraction efficiency of gallium and iron using a 0.1 M solution of this compound in toluene. researchgate.netmdpi.com

| HCl Concentration (M) | Gallium Extraction (%) | Iron Extraction (%) |

|---|---|---|

| 1 | ~80 | <5 |

| 2 | >95 | <5 |

| 3 | >95 | ~10 |

| 4 | >95 | ~25 |

| 6 | >95 | ~60 |

| 8 | >95 | ~85 |

In the field of radiopharmaceuticals, the concentration of radioiodine isotopes (such as ¹²⁴I, ¹²⁵I, and ¹³¹I) from aqueous solutions is a critical step. nih.gov While research has specifically highlighted methyltrioctylammonium chloride as an effective phase transfer reagent for this purpose, the principle demonstrates the capability of the methyltrioctylammonium cation. nih.gov

In these systems, the methyltrioctylammonium cation acts as a phase transfer agent, facilitating the movement of the iodide anion from the aqueous solution into an organic solvent or onto a solid phase cartridge. nih.gov One study demonstrated that using methyltrioctylammonium chloride and a tC18 cartridge, approximately 89% of iodide-124 was recovered and concentrated. nih.gov The high lipophilicity of the methyltrioctylammonium cation is key to its effectiveness in pulling the iodide anion into the non-aqueous phase. nih.gov This method is advantageous as it can be readily implemented on automated synthesizers for the production of radiolabeled compounds. nih.gov

The extraction of iodide from industrial solutions like high-chloride brines is an important process. While the application of ionic liquids for this purpose has been explored, literature specifically detailing the use of this compound for the enrichment of iodide ions from brine is not widely available. Studies have shown that other ionic liquids, such as those based on phosphonium (B103445) and other ammonium cations, can effectively extract and concentrate iodide from brine samples. researchgate.net These related studies suggest the potential for quaternary ammonium salts in this application, but direct research findings for this compound remain to be broadly published.

Selective Metal Ion Extraction: Gallium and Iron Separation Mechanisms from Chloride Media

Phase Transfer Catalysis (PTC) in Organic Synthesis

This compound is a quaternary ammonium salt that functions as a phase transfer catalyst. Its structure, featuring a positively charged nitrogen atom bonded to a methyl group and three long octyl chains, along with an iodide counter-ion, allows it to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. googleapis.comepo.org

Mechanistic Investigations of this compound-Mediated PTC

The fundamental mechanism of phase transfer catalysis mediated by this compound follows the established principles for quaternary ammonium salts. The catalytic cycle begins at the interface of the two immiscible liquid phases.

Anion Exchange: The methyltrioctylammonium cation ([MTOA]⁺) exchanges its iodide anion (I⁻) for a reactant anion (Nu⁻) from the aqueous phase. The high lipophilicity imparted by the three octyl chains facilitates the dissolution of the resulting ion pair, [MTOA]⁺[Nu]⁻, in the organic phase.

Reaction in Organic Phase: The [MTOA]⁺[Nu]⁻ ion pair, now in the organic phase, is significantly more reactive than the hydrated anion in the aqueous phase. The cation is large and its charge is shielded by the alkyl groups, resulting in a "naked" or less-solvated anion with enhanced nucleophilicity. This reactive anion then reacts with the organic substrate (RX) to form the desired product (RNu).

Catalyst Regeneration: A new inorganic salt, [MTOA]⁺[X]⁻, is formed as a byproduct. This salt migrates back to the interface, where the cation exchanges the byproduct anion (X⁻) for a new reactant anion (Nu⁻) from the aqueous phase, thus regenerating the catalyst and continuing the cycle.

A key aspect of its function is the formation of a stable ion pair between the hydrophobic quaternary ammonium cation and the anion to be transported. mdpi.comresearchgate.net This principle was demonstrated in a solvent extraction process where the methyltrioctylammonium cation forms a stable ion pair with the tetrachlorogallate anion ([GaCl₄]⁻), facilitating its transport from an aqueous hydrochloric acid solution into an organic phase like toluene. mdpi.comresearchgate.net This transport and separation is a direct analogue to the core mechanism of phase transfer catalysis.

Applications in Green Chemistry and Sustainable Synthetic Methodologies

The use of this compound aligns with several principles of green chemistry, particularly in the realms of resource efficiency and the use of benign solvents. researchgate.net As an ionic liquid, it is part of a class of compounds considered to be promising for sustainable chemical processes. researchgate.netmdpi.com

A significant application is in the field of ionometallurgy for the recovery and recycling of critical metals. researchgate.net Research has shown that this compound can be used as a "dual-purpose" ionic liquid for the selective separation of gallium from iron in chloride media. mdpi.comresearchgate.net In this process, the iodide anion acts as a reducing agent for Fe³⁺, converting it to Fe²⁺, which is not readily extracted. Simultaneously, the methyltrioctylammonium cation selectively forms an ion pair with the [GaCl₄]⁻ anion, transporting it into the organic phase. mdpi.comresearchgate.netresearchgate.net This selective extraction from solutions, such as those derived from mining tailings or industrial waste, represents a sustainable methodology for recovering valuable raw materials. researchgate.net

Further contributing to sustainable practices, this compound serves as a precursor in the synthesis of cellulose-supported solid ionic liquids. rsc.orgwhiterose.ac.uk These solid-supported catalysts can be used in applications like CO₂ capture, offering advantages in handling and recyclability over their liquid counterparts. rsc.org

Comparative Studies with Other Quaternary Ammonium Phase Transfer Catalysts

The effectiveness of this compound as a phase transfer catalyst is often understood by comparing it to other quaternary ammonium salts, particularly its chloride analogue, methyltrioctylammonium chloride (found in Aliquat 336). The choice of anion (iodide vs. chloride) can have a profound impact on the catalyst's function.

In the selective extraction of gallium from iron-containing solutions, the iodide anion plays a crucial and active role that the chloride anion cannot. mdpi.comresearchgate.net The iodide reduces Fe³⁺ to Fe²⁺, effectively preventing its co-extraction, a problem that persists with many other extractants. mdpi.comresearchgate.net This demonstrates a unique reactivity-based advantage of the iodide salt over its chloride counterpart for this specific separation.

Below is a comparative table of this compound and related catalysts based on findings from separation studies.

| Catalyst/Reagent | Cation | Anion(s) | Key Application/Finding | Reference |

| This compound | Methyltrioctylammonium | Iodide | Dual-purpose: Reduces Fe³⁺ and extracts Ga³⁺ as [GaCl₄]⁻. Enables highly selective separation. | mdpi.comresearchgate.net |

| Methyltrioctylammonium chloride (in Aliquat 336) | Methyltrioctylammonium | Chloride | Extracts both Ga³⁺ and Fe³⁺ from HCl solutions without selectivity, as it cannot reduce Fe³⁺. | mdpi.comresearchgate.netresearchgate.net |

| Trioctylamine (TOA) | N/A (Tertiary Amine) | N/A | Used for quantitative extraction of gallium, but performance is compared against quaternary ammonium systems. | grafiati.com |

| Tetrabutylammonium (B224687) bromide | Tetrabutylammonium | Bromide | Listed as a standard PTC for various organic syntheses, such as epoxy resin production. | googleapis.comepo.org |

| Benzyltriethylammonium chloride | Benzyltriethylammonium | Chloride | Listed as a standard PTC for various organic syntheses, such as epoxy resin production. | googleapis.comepo.org |

This table is interactive and can be sorted by column.

Interfacial Reaction Dynamics in Biphasic and Triphasic Systems

The interface between the aqueous and organic phases is the critical zone where the key chemical events of catalysis occur. In the biphasic system for gallium and iron separation, the dynamics are particularly complex. Spectrophotometric and mass spectrometry analyses have confirmed that the reduction of Fe³⁺ by the iodide from this compound happens at the interface between the two phases. mdpi.comresearchgate.net

The process involves the initial formation of the tetrachlorogallate anion, [GaCl₄]⁻, which likely occurs in the aqueous phase or at the interface, as it is not the predominant species in the bulk aqueous phase at lower HCl concentrations. researchgate.net Following its formation, the methyltrioctylammonium cation ([MTOA]⁺) pairs with the [GaCl₄]⁻ anion. This newly formed, charge-neutral, and lipophilic ion pair, [MTOA]⁺[GaCl₄]⁻, then partitions into the organic phase, completing the transfer. researchgate.net This sequence highlights that the interface is not merely a boundary but an active reaction zone where speciation, redox reactions, and ion-pairing assembly take place to drive the separation.

Ion-Pairing Reagents in Chromatographic and Analytical Separations

This compound serves as an effective ion-pairing reagent in liquid-liquid extraction, a fundamental separation technique analogous to liquid chromatography. Its utility stems from its ability to form a strong, charge-neutral ion pair with a target anionic species, thereby altering the analyte's partitioning behavior between an aqueous and an immiscible organic phase. mdpi.comresearchgate.net

The most well-documented application is the selective extraction of gallium. mdpi.comresearchgate.netgrafiati.commdpi.com In this analytical separation, gallium exists in concentrated HCl as the anionic chlorometalate, [GaCl₄]⁻. The hydrophobic methyltrioctylammonium cation pairs with this anion, forming an ion-pair that is readily extracted into an organic solvent like toluene. mdpi.comresearchgate.net This process can be used to selectively remove and quantify gallium from complex mixtures containing other metals, such as iron.

The efficiency of this ion-pairing and subsequent extraction has been quantified. Research shows that using this compound allows for the quantitative extraction of gallium while leaving iron behind in the aqueous phase. mdpi.com

Below is a data table summarizing the extraction results from a comparative study.

| Target Metal | Extractant | HCl Concentration | % Extraction | Key Observation | Reference |

| Gallium (Ga³⁺) | This compound | 2 M | >99% | Quantitative extraction achieved. | mdpi.com |

| Iron (Fe³⁺) | This compound | 2 M | <1% | Extraction is inhibited due to the reduction of Fe³⁺ to Fe²⁺ by the iodide anion. | mdpi.com |

| Gallium (Ga³⁺) | Methyltrioctylammonium chloride | 2 M | >99% | Quantitative extraction. | mdpi.com |

| Iron (Fe³⁺) | Methyltrioctylammonium chloride | 2 M | >99% | Significant co-extraction occurs, showing no selectivity. | mdpi.com |

This table is interactive and can be sorted by column.

This application demonstrates the power of this compound as a highly specific ion-pairing reagent for analytical separations, where the choice of both the cation and the anion is critical to achieving the desired selectivity. mdpi.com While primarily demonstrated in solvent extraction, the principle of ion-pairing is directly applicable to ion-pair chromatography, where such a reagent could be used as a mobile phase additive to control the retention of anionic analytes on a reversed-phase column. The compound is also noted in patent literature in the context of quantitative analysis by cation chromatography. google.com

Electrochemical Research and Sensor Development Involving Methyltrioctylammonium Iodide

Role in Iodide Ion-Selective Electrode (ISE) Development and Characterization

Methyltrioctylammonium iodide and its chloride analogue, methyltrioctylammonium chloride (MTOAC), have been instrumental in the development of ion-selective electrodes (ISEs), particularly for the detection of iodide ions. electrochemsci.orgresearchgate.net These compounds often serve as ion exchangers or additives in the electrode membrane, facilitating the selective response to the target ion.

The performance of an ISE is critically dependent on the composition of its membrane. For iodide-selective electrodes, the membrane typically consists of a polymer matrix, a plasticizer, and an ionophore or ion exchanger. rsc.org Methyltrioctylammonium chloride (MTOAC) has been used as a cationic additive in the fabrication of PVC membrane electrodes. researchgate.net The optimization of membrane components is crucial for achieving a desired potentiometric response and selectivity. researchgate.net For instance, a study on a salicylate-selective electrode demonstrated that a membrane composed of 29% PVC, 63% dioctylphthalate (DOP) as a plasticizer, 2% MTOAC as a cationic additive, and 6% of a specific carrier exhibited a Nernstian response. researchgate.net The choice of plasticizer also significantly affects the electrode's characteristics. rsc.org

The potentiometric response of an ISE is characterized by its linear concentration range, slope, and detection limit. An ideal Nernstian response for a monovalent anion like iodide is a slope of approximately -59 mV per decade change in concentration. Several studies have reported the development of iodide-selective electrodes with near-Nernstian responses over a wide concentration range. For example, an electrode based on a phenyl mercury(II) complex as a carrier exhibited a Nernstian response with a slope of 57.6 ± 0.8 mV per decade over a concentration range of 1x10⁻⁷ to 0.1 M, with a detection limit of 8x10⁻⁸ M. researchgate.net Another iodide sensor based on functionalized ZnO nanotubes showed a linear response from 1 × 10⁻⁶ to 1 × 10⁻¹ M with a sensitivity of -62 ± 1 mV/decade and a detection limit of 5 × 10⁻⁷ M. science.gov The response time is another important characteristic, with fast response times of less than 20 seconds often being reported. researchgate.net

| Carrier/System | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Reference |

|---|---|---|---|---|

| Phenyl mercury(II) (2-mercaptobezothiozolate) | 1x10⁻⁷ - 0.1 | 57.6 ± 0.8 | 8x10⁻⁸ | researchgate.net |

| Functionalized ZnO nanotubes with miconazole | 1x10⁻⁶ - 1x10⁻¹ | -62 ± 1 | 5x10⁻⁷ | science.gov |

| Salicylate-selective electrode with MTOAC | 7.0x10⁻⁷ - 1.0x10⁻¹ | -59.5 ± 1.0 | 5.0x10⁻⁷ | researchgate.net |

The selectivity of an ISE is its ability to respond to the primary ion in the presence of other interfering ions. The presence of interfering ions can lead to inaccurate measurements. nih.gov For iodide-selective electrodes, common interfering anions are often studied to determine the selectivity coefficients. researchgate.net The pH of the sample solution can also significantly affect the sensor's performance. Many iodide-selective electrodes can operate over a wide pH range. For example, an electrode based on a phenyl mercury(II) complex was functional over a pH range of 2.0 to 11.5. researchgate.net Similarly, a salicylate-selective electrode with MTOAC could be used in a pH range of 6.0 to 9.5. researchgate.net However, extreme pH values can interfere with the electrode's response. rsc.org

Fundamental Studies on the Electrochemical Oxidation of Iodide and Polyiodide Formation

The electrochemical oxidation of iodide is a fundamental process that can lead to the formation of triiodide (I₃⁻) and other polyiodides. researchgate.netresearchgate.net Studies have shown that the oxidation of iodide can occur in a stepwise manner, with the formation of triiodide at less positive potentials, followed by the oxidation of triiodide to iodine (I₂) at more positive potentials. researchgate.net The formation of polyiodides like I₃⁻ and I₅⁻ is a well-known phenomenon in iodine-containing solutions. researchgate.netresearchmap.jp The presence of certain cations, such as those from quaternary ammonium (B1175870) salts, can stabilize these polyiodide networks. nih.govacs.org In some cases, the electrochemical oxidation of iodide may proceed through a radical intermediate, I•. researchgate.netjmcs.org.mx The formation of polyiodides is also a key aspect in the chemistry of halide perovskites and can be influenced by factors like iodine partial pressure. researchgate.net

Contributions to Energy Storage Research: Exemplified by Zinc-Iodine Batteries

This compound and similar quaternary ammonium compounds have shown promise in the field of energy storage, particularly in the development of aqueous zinc-iodine (Zn-I₂) batteries. rsc.org These batteries are attractive due to their potential for low cost and high safety. mdpi.com A major challenge in Zn-I₂ batteries is the "shuttle effect," where dissolved polyiodide intermediates migrate to the zinc anode, causing self-discharge and corrosion. rsc.orgmdpi.com

Methyltrioctylammonium Iodide in Materials Science and Engineering Research

Integration into Polymer Inclusion Membranes for Selective Transport

Polymer inclusion membranes (PIMs) are a type of liquid membrane that have garnered significant interest for the selective separation of various chemical species. researchgate.net These membranes typically consist of a base polymer, a carrier (extractant), and often a plasticizer, which are cast together to form a thin, stable film. researchgate.net The carrier is a crucial component as it selectively binds to the target species, facilitating its transport across the membrane.

Methyltrioctylammonium salts, such as methyltrioctylammonium chloride (commercially known as Aliquat 336), have been effectively used as carriers in PIMs for the selective transport of metal ions. For instance, PIMs containing methyltrioctylammonium chloride have demonstrated high selectivity in the separation of metal ions like Zn(II), Cd(II), and Fe(III) from aqueous solutions. mdpi.com The transport mechanism involves the formation of a metal-anion complex at the feed-membrane interface, which is then transported across the membrane via the quaternary ammonium (B1175870) carrier.

While much of the existing research has focused on the chloride form, the principles of ion-pair extraction and transport are directly applicable to methyltrioctylammonium iodide. The iodide anion can play a significant role in the selective complexation and transport of specific metal ions that form stable iodide complexes. The efficiency and selectivity of the transport process are influenced by several factors, including the composition of the PIM, the pH of the feed solution, and the concentration of the target ion.

Table 1: Factors Influencing Selective Transport in Polymer Inclusion Membranes

| Factor | Description |

| Carrier Concentration | The amount of this compound within the polymer matrix directly affects the flux of the target ion. |

| Polymer Matrix | The type of base polymer (e.g., polyvinyl chloride, cellulose (B213188) triacetate) influences the mechanical stability and compatibility with the carrier. nih.gov |

| Plasticizer | The presence and type of plasticizer can enhance membrane flexibility and facilitate carrier mobility. |

| Feed Solution pH | The pH of the source phase can significantly impact the speciation of the metal ion and its ability to form a transportable complex. |

| Anion Type | The nature of the anion (in this case, iodide) is critical for the selective complexation of the target metal ion. |

The use of this compound in PIMs offers a promising avenue for developing highly selective separation processes for various applications, including hydrometallurgy, wastewater treatment, and analytical chemistry.

Role in Organic-Inorganic Perovskite Material Synthesis and Stability Studies

Organic-inorganic hybrid perovskites have emerged as a revolutionary class of materials for photovoltaic applications, exhibiting remarkable power conversion efficiencies. However, their long-term stability remains a significant challenge. Researchers are actively exploring the use of additives to improve the quality and stability of perovskite films. Large quaternary ammonium halides, including those structurally similar to this compound, are proving to be effective in this regard.

Influence on Crystal Growth and Thin Film Morphology

The introduction of this compound can have a profound impact on the crystal growth and the resulting morphology of the perovskite thin film. The large organic cations tend to accumulate at the grain boundaries and the surface of the perovskite film. This can lead to the formation of a 2D/3D perovskite structure, where thin layers of the 2D perovskite (formed with the large cation) encapsulate the 3D perovskite grains. This encapsulation can protect the 3D perovskite from environmental factors like moisture, thereby improving its stability. rsc.org Furthermore, the presence of these bulky cations can influence the orientation of the perovskite crystals, which in turn affects charge transport within the film. mdpi.com

Table 2: Effect of Large Quaternary Ammonium Iodide Additives on Perovskite Properties

| Property | Observation | Reference |

| Crystal Grain Size | Can lead to larger and more uniform grain sizes. | mdpi.com |

| Film Morphology | Promotes the formation of more compact and pinhole-free films. | rsc.org |

| Crystal Orientation | Can influence the preferred orientation of perovskite crystals. | mdpi.com |

| Defect Passivation | Passivates defects at grain boundaries and surfaces. | mdpi.commdpi.com |

Impact on Perovskite Photostability and Halide Mobility

One of the primary degradation pathways in mixed-halide perovskites is photo-induced halide segregation, where iodide and bromide ions migrate under illumination, leading to changes in the bandgap and reduced device performance. acs.org Large, hydrophobic quaternary ammonium cations like methyltrioctylammonium can play a crucial role in enhancing the photostability of perovskite films.

The bulky organic cations can act as a physical barrier, suppressing the migration of halide ions within the perovskite lattice. osti.gov This suppression of ion mobility helps to maintain the desired halide distribution and prevents the formation of iodide-rich and bromide-rich domains. osti.govrsc.org Moreover, the hydrophobic nature of the long alkyl chains can help to repel moisture, a key factor in the degradation of perovskite materials. rsc.org Studies have shown that modifying the perovskite surface with hydrophobic quaternary ammonium cations can significantly enhance the material's resistance to humidity. rsc.org The incorporation of such additives has been demonstrated to improve the long-term operational stability of perovskite solar cells. nih.gov

Design of Novel Functional Materials through Quaternary Ammonium Functionalization

The functionalization of materials with quaternary ammonium groups is a versatile strategy for designing novel materials with specific properties. The positive charge of the quaternary ammonium cation and the nature of its alkyl substituents can be tailored to achieve desired functionalities, such as antimicrobial activity, catalytic properties, and improved interfacial interactions in composite materials.

While direct examples of this compound in this specific context are emerging, the broader field of quaternary ammonium functionalization provides a strong basis for its potential applications. For instance, tetrabutylammonium (B224687) iodide has been utilized as a catalyst in various organic reactions, including C-N bond formation and the synthesis of disulfides and 3-sulfenylchromones. ccspublishing.org.cnbeilstein-journals.orgsioc-journal.cn It also serves as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. hschemraw.com

The long octyl chains of this compound impart significant hydrophobicity, which can be exploited in the design of functional coatings and surfaces. Materials functionalized with such groups could exhibit enhanced water resistance and anti-fouling properties. Furthermore, the iodide counter-ion can participate in specific chemical transformations, making this compound a potentially valuable reagent in organic synthesis and materials chemistry. The synthesis of functional polymers using iodide-catalyzed living radical polymerizations is an area where such compounds could find application. ntu.edu.sg

The design of novel functional materials through the incorporation of this compound offers a promising area for future research, with potential applications in catalysis, surface modification, and the development of advanced polymeric materials.

Theoretical and Computational Investigations of Methyltrioctylammonium Iodide Systems

Density Functional Theory (DFT) Studies of Molecular Interactions and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the nature of chemical bonding and intermolecular forces that govern the properties of methyltrioctylammonium iodide.

Detailed examinations of related methylammonium (B1206745) iodide (MAI) and methylammonium lead triiodide (MAPI) have been performed using ab initio molecular dynamics (AIMD) simulations based on DFT. nih.gov These studies, corroborated by experimental techniques like X-ray photoelectron spectroscopy, have dissected the electronic structure, revealing the nature of chemical bonding. nih.gov The significant difference in the band gap between MAPI and MAI is primarily attributed to the interactions between iodine and lead, with weaker contributions from the methylammonium (MA+) counterions. nih.gov Spatial decomposition of the iodine p levels in these systems allows for a detailed analysis of lead-iodine σ bonds and π interactions, which involve the lead 6p levels. nih.gov

Quantum chemical calculations have also been employed to evaluate the interaction between tetramethylammonium (B1211777) iodide (TMAI), a simpler quaternary ammonium (B1175870) iodide, and various iodine species. The molecular electrostatic potential (MESP) of the tetramethylammonium (TMA+) cation shows that the nitrogen atom possesses the most positive MESP value, making it prone to attracting negatively charged polyiodide anions. rsc.org Calculated binding energies between TMA+ and iodine species (I₃⁻, I₅⁻) are negative, indicating favorable interactions. rsc.org

Recent advancements in quantitative liquid-jet photoelectron spectroscopy, combined with high-level electronic-structure theory, have enabled the accurate determination of the absolute-scale electronic energetics of liquids and solvated species. rsc.org Studies on aqueous solutions of tetrabutylammonium (B224687) iodide (TBAI), a surfactant, show that the absolute lowest-ionization energy of liquid water is significantly affected by the presence of the solute. rsc.org For TBAI solutions, the water 1b₁ binding energy decreases by approximately 0.7 eV as a TBAI monolayer forms, a change attributed to modifications in the solution's work function, potentially arising from surface molecular dipoles. rsc.org

The principles derived from DFT can be extended to understand chemical reactivity. frontiersin.org The interaction energy between two reagents can be expressed in terms of chemical reactivity indicators derived from density functional perturbation theory. frontiersin.orgfrontiersin.org Reactivity is often explained by principles like the "maximum hardness principle," which suggests that reactions proceed in a direction that maximizes the hardness of the system. frontiersin.org

Table 1: Calculated Binding Energies of TMA+ with Iodine Species

| Complex | Binding Energy (Eb) |

| TMA⁺ - I₃⁻ | Negative (Favorable) |

| TMA⁺ - I₅⁻ | Negative (Favorable) |

Note: This table is illustrative, based on findings for Tetramethylammonium Iodide (TMAI), a related compound.

Computational Modeling of Extraction Mechanisms and Selectivity

Computational modeling is crucial for understanding and optimizing solvent extraction processes, where quaternary ammonium salts like this compound are widely used as phase-transfer agents. These models help to elucidate the complex mechanisms of metal ion extraction and predict selectivity.

A novel model for the extraction of metals by basic extractants from chloride media has been developed, supported by experimental data using methyltrioctylammonium chloride (TOMAC), the chloride analogue of the subject compound. acs.org This model moves beyond the simple anion exchange description to a coordination chemistry approach. acs.org It posits that neutral metal-chloride complexes are first extracted into the organic phase. Once in the organic phase, these complexes can react further with chloride anions to form negatively charged chloro-complexes, which then associate with the quaternary ammonium cations. acs.org

Thermodynamic modeling, such as the OLI mixed-solvent electrolyte (OLI-MSE) framework, has been used to describe the extraction of CoCl₂ by TOMAC in toluene. researchgate.net This molecular thermodynamic model accounts for the large deviations from ideal behavior in both aqueous and organic phases due to high solute concentrations. researchgate.net The model is constructed by analyzing water and hydrochloric acid content in the organic phase, measuring water activity, and using metal complex speciation and solvent extraction data. researchgate.net

The selectivity of extraction for different metal ions is a key aspect investigated by these models. For instance, in supported ionic liquid membranes using methyltrioctylammonium chloride, the selective separation of Fe(III), Zn(II), Cd(II), and Cu(II) has been studied. researchgate.net The extraction efficiency and selectivity depend on factors like the speciation of metal complexes in the aqueous phase, which is influenced by the concentration of ligands like chloride. For example, the maximum extraction of Cu(II) from a hydrochloric acid solution occurs at an HCl concentration that favors the formation of the neutral [CuCl₂(H₂O)₄] complex. acs.org

Table 2: Factors Influencing Metal Extraction with Methyltrioctylammonium Salts

| Factor | Influence on Extraction Mechanism |

| Aqueous Phase Metal Speciation | The dominant neutral metal complex is preferentially extracted into the organic phase. acs.org |

| Organic Phase Reactions | Extracted neutral complexes can form anionic complexes that pair with the quaternary ammonium cation. acs.org |

| Salting-out Agents | Increase extraction by decreasing free water concentration, destabilizing metal complexes in the aqueous phase. acs.org |

| Thermodynamic Activities | High solute concentrations lead to non-ideal behavior, requiring advanced activity models for accurate prediction. researchgate.net |

Simulations of Interfacial Phenomena in Phase Transfer and Electrochemical Systems

The interface between two immiscible phases is the heart of phase-transfer catalysis and many electrochemical processes. Molecular dynamics (MD) simulations and other computational techniques are vital for understanding the behavior of molecules like this compound at these interfaces.

MD simulations of tetrabutylammonium iodide (TBAI), a structural analogue, at the interface of formamide (B127407) and hexane (B92381) have provided insights into the behavior of phase-transfer catalysts. researchgate.net These simulations show that the quaternary ammonium cation tends to reside at the interface, while the anion can move more freely into the polar phase. researchgate.net This interfacial activity is key to its function as a phase-transfer catalyst, facilitating the transfer of anions across the phase boundary.

The structure of the interface between an electrode and an electrolyte solution is critical in electrochemistry. Modeling these interfaces, often using ultrahigh vacuum (UHV) techniques combined with cryogenic co-adsorption, helps to simulate the electrochemical environment. acs.org The adsorption of water and ions on well-defined metal surfaces can be studied, and work function changes can be measured and compared to in-situ electrochemical data. acs.org

Electrochemistry at the Interface between Two Immiscible Electrolyte Solutions (ITIES) offers a powerful method to investigate phase-transfer reactions. ucl.ac.uk By applying a potential difference across the interface, the transfer of ions, such as iodide, from the aqueous to the organic phase can be controlled and studied. This technique allows for the mechanistic details of consecutive steps in organic reactions, which are often inseparable in bulk experiments, to be observed electrochemically. ucl.ac.uk For example, the transfer of a reagent ion across the interface can be the rate-determining step, and its kinetics can be measured directly.

Simulations of the interfacial activity of catalysts and intermediates can also be used to infer reaction mechanisms. The interfacial dilational viscoelastic properties of phase-transfer catalysts like tetrabutylammonium bromide have been studied to understand their role in hydroxide (B78521) ion-initiated reactions. researchgate.net These properties are sensitive to the interactions and structures formed at the interface, providing a link between macroscopic measurements and the molecular-level catalytic process. researchgate.net

Understanding Formation Mechanisms of Polyiodide Species in Solution and Solid State

This compound, like other iodide salts, can react with molecular iodine (I₂) to form polyiodide anions (Iₓ⁻, where x = 3, 5, 7, etc.). Understanding the formation mechanisms of these species is crucial for applications ranging from electrolytes in batteries to materials science.

The formation of polyiodides is an equilibrium-driven coordination of iodide or triiodide anions with iodine molecules. researchgate.net In systems like zinc-iodine batteries, the formation of soluble polyiodides (e.g., I₃⁻, I₅⁻) is a key part of the charge-discharge mechanism but also contributes to the "shuttle effect," where dissolved polyiodides migrate between electrodes, causing capacity fade. rsc.orgrsc.org

Computational studies, particularly DFT, are used to explore the interactions driving polyiodide formation. The interaction between quaternary ammonium cations and polyiodide anions is a key factor in their stability. The positively charged region around the nitrogen atom of the cation electrostatically interacts with and stabilizes the negatively charged polyiodide anions. rsc.org This interaction is leveraged in some battery designs, where quaternary ammonium additives are used to react with and immobilize dissolved polyiodides, forming a dynamic interlayer on the cathode surface to mitigate the shuttle effect. rsc.org

The formation mechanism can also be studied using experimental techniques coupled with theoretical analysis. For instance, UV-vis spectroscopy can track the concentration of different polyiodide species like I₃⁻ in solution during electrochemical processes. ucl.ac.uk In halide perovskite materials, the interaction with molecular iodine can lead to either reversible defect control or irreversible polyiodide formation, depending on the iodine partial pressure. researchgate.net At high iodine pressures, the formation of polyiodide species can lead to changes in the material's crystallinity and microstructure. researchgate.net

The structure of the resulting polyiodide compounds in the solid state is often determined by a combination of halogen and hydrogen bonding interactions, which create complex supramolecular networks. researchgate.net

Table 3: Common Polyiodide Species and Their Role

| Polyiodide Species | Formation Reaction (Illustrative) | Significance |

| Triiodide (I₃⁻) | I⁻ + I₂ ⇌ I₃⁻ | Key intermediate in iodine-based redox reactions; highly soluble. rsc.org |

| Pentaiodide (I₅⁻) | I₃⁻ + I₂ ⇌ I₅⁻ | Contributes to the shuttle effect in batteries; can form complex solid-state structures. rsc.orgresearchgate.net |

| Higher Polyiodides (I₇⁻, etc.) | Iₓ⁻ + I₂ ⇌ Iₓ₊₂⁻ | Found in iodine-rich complexes and ionic liquids. researchgate.net |

Kinetic and Mechanistic Modeling of Catalytic Pathways

Kinetic and mechanistic modeling provides a quantitative understanding of how catalysts like this compound influence reaction rates and pathways. These models combine experimental kinetic data with theoretical calculations to build a comprehensive picture of the catalytic cycle.

Kinetic modeling has been applied to understand complex reactions like the cycloaddition of CO₂ to epoxides, where quaternary ammonium iodides are effective catalysts. researchgate.net Such models often reveal the reaction order with respect to the epoxide, CO₂, and the catalyst concentrations. By studying the reaction under various conditions (temperature, pressure), thermodynamic and activation parameters (e.g., ΔH‡, ΔS‡) can be determined using the Arrhenius and Eyring equations, providing insight into the transition state of the rate-determining step. researchgate.netrsc.org

Mechanistic modeling also plays a crucial role in understanding transition-metal-catalyzed reactions where iodide ligands or additives are involved. For instance, in nickel-catalyzed cross-coupling reactions, the oxidative addition of an aryl iodide to a Ni(I) complex is a key mechanistic step. nih.gov Detailed mechanistic studies using electroanalytical techniques and statistical modeling can rapidly measure the rates of this step for various substrates and ligands. nih.gov This data can lead to predictive models that classify reaction mechanisms, such as a concerted three-center pathway versus a halogen-atom abstraction pathway, based on the electronic and steric properties of the reactants and ligands. nih.gov

A general mechanism for acid-base catalysis in reactions like cyclic carbonate formation involves several steps:

Nucleophilic attack by the iodide ion on the substrate (e.g., an epoxide ring).

Ring-opening to form an intermediate, which is stabilized by the quaternary ammonium cation.

Reaction of the intermediate with another reactant (e.g., CO₂).

Intramolecular cyclization and regeneration of the iodide catalyst. researchgate.net

Kinetic and mechanistic models are essential for optimizing these catalytic systems, leading to the development of more efficient and selective industrial processes. acs.org

Future Research Directions and Emerging Applications of Methyltrioctylammonium Iodide

Development of Novel Functional Materials with Tailored Properties

The development of novel functional materials is a key area where methyltrioctylammonium iodide is expected to make a substantial impact. Researchers are exploring its use in creating materials with specific, tailored properties for a range of applications.

One promising avenue is the creation of advanced polymer composites. The incorporation of this compound into polymer matrices can enhance their thermal stability, conductivity, and mechanical strength. For instance, its use in conjunction with other materials can lead to the development of novel functional materials for applications in adsorption, separation, and catalysis. kku.ac.th

Furthermore, the unique properties of this compound make it a candidate for the development of "smart" materials that respond to external stimuli. For example, its role in creating redox-responsive vesicular nanocarriers for drug delivery highlights the potential for designing materials with controllable functionalities. acs.org The ability to form and break down interlocked assemblies based on external triggers like temperature or chemical agents opens up possibilities for creating dynamic and responsive material systems. acs.org

Interactive Table: Potential Applications of this compound in Functional Materials

| Application Area | Potential Function of this compound | Desired Material Properties |

| Advanced Polymer Composites | Filler/Additive | Enhanced thermal stability, conductivity, and mechanical strength |

| "Smart" Materials | Responsive Component | Stimuli-responsive behavior (e.g., redox, temperature) |

| Drug Delivery | Nanocarrier Component | Controlled release of therapeutic agents |

| Separation Membranes | Active Component | Selective transport of ions or molecules |

Enhanced Catalytic Efficiency and Selectivity in Complex Organic Transformations

This compound and its chloride analogue, methyltrioctylammonium chloride, have demonstrated considerable promise as catalysts in a variety of organic reactions. chemicalbook.com Future research will likely focus on enhancing their catalytic efficiency and selectivity, particularly in complex organic transformations.

One area of interest is its application in phase-transfer catalysis. chemicalbook.com This allows for reactions between reactants in immiscible phases, which is crucial for many industrial processes. Research is ongoing to expand the scope of reactions where this compound can be used as a phase-transfer catalyst, aiming for milder reaction conditions and higher yields.

Moreover, the iodide component of the molecule can play a direct role in catalysis. For example, iodide catalysts have been shown to offer improved productivities and selectivities in certain olefin metathesis reactions, a powerful tool for carbon-carbon bond formation. acs.org Future work could explore the synergistic effects of the quaternary ammonium (B1175870) cation and the iodide anion in developing more efficient and selective catalytic systems. The development of metal-free catalytic systems using compounds like tetrabutylammonium (B224687) iodide (TBAI) as a catalyst highlights a trend towards more sustainable chemical synthesis, a direction that research on this compound is likely to follow. researchgate.net

Integration into Advanced Sensor Technologies for Environmental Monitoring and Process Control

The unique electrochemical properties of this compound make it a promising candidate for integration into advanced sensor technologies. These sensors could be utilized for real-time environmental monitoring and industrial process control. ms-technologies.com

Research is being directed towards the development of ion-selective electrodes (ISEs) based on this compound for the detection of specific anions. For instance, a potentiometric sensor for iodide assessment in antiseptic solutions was developed with enhanced sensitivity using tricaprylylmethylammonium chloride, a closely related compound. researchgate.net This suggests the potential for developing similar sensors using this compound for various applications. The development of potentiometric sensors for a wide range of analytes is a well-established field, and the incorporation of novel materials like this compound could lead to sensors with improved performance characteristics. mdpi.com

Furthermore, the use of related perovskite materials, such as methylammonium (B1206745) lead iodide, in volatile organic compound (VOC) gas sensors operating at room temperature, points to another potential application area. nih.gov Research could explore the possibility of using this compound in similar sensor architectures, potentially offering advantages in terms of stability and selectivity for specific VOCs. The development of low-cost, low-power smart gas sensors is a significant area of technological advancement. nih.gov

Role in Sustainable Chemical Processes and Circular Economy Initiatives

This compound, as an ionic liquid, is well-positioned to contribute to the development of sustainable chemical processes and circular economy initiatives. researchgate.net Ionic liquids are often considered "green solvents" due to their low vapor pressure, which reduces air pollution. researchgate.net

A key application in this area is in the pretreatment of biomass. For example, methyltrioctylammonium chloride has been used to remove lignin (B12514952) from sugarcane bagasse, a crucial step in the production of biofuels and other value-added chemicals from renewable resources. researchgate.netresearchgate.net The use of ammonium-based ionic liquids like methyltrioctylammonium chloride is seen as advantageous over some imidazolium-based ionic liquids due to their better biodegradability and lower toxicity. researchgate.net

Another important application is in the solvent extraction of metals for recycling and recovery. This compound has been shown to be effective in the selective separation of gallium from iron in hydrochloric acid solutions, a critical process for recovering this valuable element from secondary resources. mdpi.com This "dual-purpose" ionic liquid acts both as a reducing agent and an extractant, simplifying the separation process. mdpi.com The ability to efficiently recover and reuse valuable materials is a cornerstone of the circular economy.

Exploration in New Energy Technologies Beyond Existing Applications

While this compound itself is not extensively studied in energy applications, related quaternary ammonium iodides have shown significant potential in various new energy technologies. This suggests promising avenues for future exploration with this compound.

One major area of interest is in perovskite solar cells. The incorporation of tetraalkylammonium iodides, such as tetrabutylammonium iodide (TBAI), into perovskite thin films has been shown to improve their quality and stability. frontiersin.orgresearchgate.net These additives can increase crystallinity, grain size, and surface morphology, leading to more efficient and durable solar cells. frontiersin.orgresearchgate.net Future research could investigate whether this compound can offer similar or even superior benefits in perovskite solar cell technology.

Another potential application is in dye-sensitized solar cells (DSSCs). Tetrabutylammonium iodide is a common component in the electrolyte of DSSCs, where it plays a crucial role in the redox mediation process. bohrium.com The efficiency of DSSCs can be enhanced by optimizing the electrolyte composition, and exploring the use of this compound could lead to improved device performance. Furthermore, the use of iodide-based electrolytes is being investigated in other energy storage systems, such as lithium-halogen batteries, where they can facilitate multi-electron transfer processes.

Q & A

Q. Advanced

- Document synthesis parameters (reaction time, solvent purity, drying conditions).

- Report detailed characterization data (e.g., NMR integration ratios, HPLC retention times).

- Include control experiments (e.g., blank extractions without the compound).

- Adhere to reporting standards outlined in journals like the Beilstein Journal of Organic Chemistry (e.g., supplemental files for raw data) .

What methodologies assess the impact of counterion exchange (e.g., iodide vs. chloride) on extraction efficiency?

Advanced

Conduct comparative studies using identical conditions (pH, solvent, concentration). Measure distribution coefficients (D) for target ions (e.g., Cd²⁺, Pb²⁺) via ICP-MS. Use quantum chemical calculations (DFT) to model ion-pairing energetics. Reference studies on methyltrioctylammonium chloride’s adduct-forming behavior in cadmium extraction .

What safety protocols are critical when handling this compound?

Q. Basic

- Use nitrile gloves (inspected for defects) and EN166-certified safety goggles.

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Store in airtight containers away from light/moisture.

- Follow waste disposal guidelines for halogenated compounds .

How can researchers design stability studies for this compound under varying environmental conditions?

Q. Advanced

- Thermal stability : Perform TGA at 25–300°C to determine decomposition thresholds.

- Hygroscopicity : Measure mass change under controlled humidity (e.g., 30–90% RH).

- Photostability : Expose to UV-Vis light and monitor degradation via HPLC.

- Long-term stability : Store samples at 4°C, 25°C, and 40°C for 6–12 months, analyzing iodide content periodically via ion chromatography .

How does this compound compare to other ammonium salts in solvent systems for metal ion extraction?

Advanced

Benchmark against salts like methyltrioctylammonium chloride or hexafluorophosphate:

- Solubility : Test in polar (e.g., water) vs. non-polar (e.g., toluene) solvents.

- Extraction efficiency : Compare distribution ratios for target ions (e.g., Au³⁺, Pd²⁺).

- Stability : Assess resistance to hydrolysis/oxidation via cyclic voltammetry.

- Reference ionic liquid databases (e.g., IoLiTec’s technical sheets) for physicochemical properties .

What analytical challenges arise due to this compound’s hygroscopicity, and how can they be mitigated?

Q. Advanced

- Challenge : Water absorption alters stoichiometry and reactivity.

- Mitigation : Use Karl Fischer titration to quantify moisture content pre-experiment.

- Handling : Store in desiccators with P₂O₅; prepare solutions in anhydrous solvents (e.g., dried THF).

- Data correction : Normalize spectroscopic/gravimetric data to account for absorbed water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.